molecular formula C14H23N5 B11742299 N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1856028-28-8

N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11742299
CAS No.: 1856028-28-8
M. Wt: 261.37 g/mol
InChI Key: URZJPJKOFBXUFT-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with isopropyl and 2-methylpropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the isopropyl and 2-methylpropyl groups. This can be done using alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reactions: The final step involves coupling the substituted pyrazole rings. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrazole rings, leading to the formation of dihydropyrazoles. Reducing agents such as sodium borohydride can be used.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and isopropyl groups. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nitrating agents, halogenating agents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying the reactivity and properties of pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities. It is also used in drug discovery and development.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylpropyl)-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features.

    1-(propan-2-yl)-1H-pyrazol-4-amine: Another pyrazole derivative with an isopropyl group.

Uniqueness

N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1856028-28-8

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-11(2)9-19-14(5-6-16-19)8-15-13-7-17-18(10-13)12(3)4/h5-7,10-12,15H,8-9H2,1-4H3

InChI Key

URZJPJKOFBXUFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNC2=CN(N=C2)C(C)C

Origin of Product

United States

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